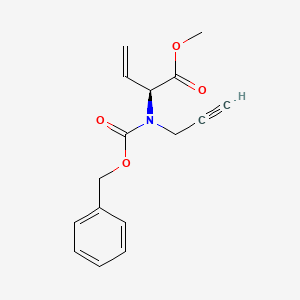
Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate is a complex organic compound with the molecular formula C16H17NO4 and a molecular weight of 287.31 g/mol . This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a prop-2-yn-1-yl group, and a but-3-enoate moiety. It is often used in various chemical and biological research applications due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyl chloroformate in the presence of a base such as triethylamine.
Alkyne addition: The prop-2-yn-1-yl group is introduced through a nucleophilic addition reaction using propargyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization, distillation, or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under various conditions (e.g., basic or acidic media, elevated temperatures).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate can be compared with other similar compounds, such as:
Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)butanoate: Similar structure but with a saturated butanoate moiety.
Ethyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)pent-3-enoate: Similar structure but with a longer carbon chain in the ester moiety.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity.
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl (2S)-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]but-3-enoate |
InChI |
InChI=1S/C16H17NO4/c1-4-11-17(14(5-2)15(18)20-3)16(19)21-12-13-9-7-6-8-10-13/h1,5-10,14H,2,11-12H2,3H3/t14-/m0/s1 |
InChI Key |
POOIOVKXAJLGCO-AWEZNQCLSA-N |
Isomeric SMILES |
COC(=O)[C@H](C=C)N(CC#C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C(C=C)N(CC#C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















